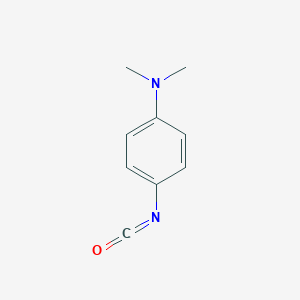

4-isocyanato-N,N-dimethylaniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-isocyanato-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEHDFBYSOKBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369870 | |

| Record name | 4-isocyanato-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16315-59-6 | |

| Record name | 4-isocyanato-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-(Dimethylamino)phenyl Isocyanate (DAPI-NCO)

Part 1: Executive Summary & Core Directive

This technical guide addresses the physicochemical profile, mechanistic reactivity, and application protocols for 4-(Dimethylamino)phenyl isocyanate (CAS 16315-59-6) . Unlike generic phenyl isocyanates, this molecule possesses a bifunctional electronic character: the electrophilic isocyanate (-N=C=O) group and the strongly electron-donating dimethylamino (-N(CH3)2) moiety.

Strategic Utility: In drug development and metabolomics, this compound serves as a critical pre-column derivatization reagent . The dimethylamino group acts as a strong chromophore (and potential fluorophore precursor), allowing researchers to tag "invisible" nucleophilic analytes (alcohols, amines) with a UV-active handle for high-sensitivity HPLC detection.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values essential for handling and stoichiometric calculations.

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 162.19 g/mol | Essential for stoichiometric calculations. |

| Physical State | Solid / Liquid | Low melting point solid; often supercools to liquid. |

| Melting Point | 36–40 °C | Requires gentle warming to liquefy for dispensing. |

| Boiling Point | 66 °C @ 0.3 mmHg | High vacuum required for distillation. |

| Density | 1.143 g/cm³ | Denser than common organic solvents (THF, DCM). |

| Solubility | THF, DCM, Toluene | Reacts violently with water/alcohols. |

| Storage | -20 °C | Moisture sensitive; store under Nitrogen/Argon. |

Part 3: Mechanistic Principles & Reactivity

The Electronic "Push-Pull" Effect

To use this reagent effectively, one must understand its electronic anomaly. Typical isocyanates (like p-nitrophenyl isocyanate) are highly electrophilic due to electron-withdrawing groups. However, in CAS 16315-59-6, the para-dimethylamino group is a strong Electron Donating Group (EDG) .

-

Resonance Donation: The lone pair on the amine nitrogen donates electron density into the phenyl ring.

-

Reduced Electrophilicity: This density propagates to the isocyanate carbon, making it less susceptible to nucleophilic attack than unsubstituted phenyl isocyanate.

-

Implication: Reactions require higher temperatures or stronger catalysts (e.g., DBTL) compared to electron-deficient isocyanates.

Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the resonance contribution that modulates the reactivity of the isocyanate carbon.

Figure 1: Mechanistic flow showing how the dimethylamino group modulates the electrophilicity of the isocyanate center via resonance donation.

Part 4: Application Protocol – HPLC Derivatization

Objective: Tagging a sterically hindered secondary alcohol (drug metabolite) for UV-Vis detection.

Reagents Required[3][4][5]

-

Reagent: 4-(Dimethylamino)phenyl isocyanate (CAS 16315-59-6).[1]

-

Solvent: Anhydrous Pyridine (acts as both solvent and weak base catalyst).

-

Catalyst: Dibutyltin dilaurate (DBTL) – Optional but recommended for hindered substrates.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Ensure all glassware is oven-dried. Moisture competes with the analyte, consuming the reagent to form symmetric ureas (an impurity).

-

Weigh 1.0 equivalent of the target alcohol into a reaction vial.

-

-

Reagent Addition:

-

Add 1.5 to 2.0 equivalents of CAS 16315-59-6 . The excess drives the reaction to completion (Le Chatelier's principle).

-

Dissolve in anhydrous pyridine (concentration ~0.1 M).

-

-

Thermal Activation:

-

Seal the vial and heat to 60–70 °C for 30–60 minutes.

-

Note: Due to the electron-donating nature described in Part 3, room temperature reaction is often insufficient for complete conversion.

-

-

Quenching:

-

Add a small volume of methanol or diethylamine to scavenge excess isocyanate.

-

Evaporate solvent under nitrogen stream.

-

-

Analysis:

-

Reconstitute in Mobile Phase.

-

Detection: Monitor at 254 nm (aromatic ring) or 310 nm (bathochromic shift from the dimethylamino auxochrome).

-

Visualization: Derivatization Workflow

Figure 2: Logical workflow for converting non-chromophoric analytes into UV-detectable adducts.

Part 5: Safety & Handling (Self-Validating Systems)

Isocyanates are potent sensitizers. Trustworthiness in the lab comes from redundant safety barriers.

-

Respiratory Protection:

-

Hazard: Inhalation causes asthma-like sensitization.

-

Protocol: Always handle in a functioning fume hood. If the solid must be weighed outside, use a closed balance or N95/P100 respiratory protection.

-

-

Decontamination (The "Neutralizer"):

-

Never discard isocyanate waste directly into aqueous acid/base (evolution of CO2 can burst containers).

-

Decon Solution: Prepare a mixture of Water (90%), Concentrated Ammonia (2%), and Liquid Detergent (8%). Keep a wash bottle of this in the hood to neutralize spills immediately.

-

-

Storage Integrity:

-

Store at -20 °C.

-

Validation: Before use, inspect the solid. If it appears crusty or white (insoluble urea formation), moisture ingress has occurred. Distill or discard; do not use for quantitative derivatization.

-

References

-

Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenyl isocyanate Product Specification. Retrieved from

-

PubChem. (n.d.).[2][3] Compound Summary: 4-(Dimethylamino)phenyl isocyanate.[1][3][4] National Library of Medicine. Retrieved from

-

Bacaloglu, R., et al. (1988).[5] Kinetics and mechanism of isocyanate reactions.[6][5][7] Journal für Praktische Chemie.[5] (Contextual grounding for EDG effects on isocyanate kinetics).

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Isocyanate Safety. Retrieved from

Sources

- 1. 16315-59-6 CAS MSDS (4-DIMETHYLAMINOPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isocyano-N,N-dimethylaniline | C9H10N2 | CID 2771563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)phenyl isocyanate | CymitQuimica [cymitquimica.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Isocyanato-N,N-Dimethylaniline

High-Sensitivity Derivatization & Polymer Kinetics

Executive Summary

4-Isocyanato-N,N-dimethylaniline (CAS: 16315-59-6), often abbreviated as DMAPI , represents a specialized class of aromatic isocyanates characterized by a "push-pull" electronic architecture. Unlike generic isocyanates used solely for bulk polyurethane synthesis, DMAPI is a precision tool in bio-analytical chemistry. Its para-dimethylamino group acts as a strong electron donor, imparting unique spectral properties (UV/Fluorescence) to the resulting carbamates and ureas.

This guide serves as a definitive technical resource for researchers utilizing DMAPI for HPLC pre-column derivatization of alcohols/amines and for polymer scientists investigating reaction kinetics in polyurethane networks.

Chemical Architecture & Electronic Profile

To utilize DMAPI effectively, one must understand its reactivity profile, which differs from standard phenyl isocyanate due to the para-substitution.

Physicochemical Data

| Property | Value | Relevance |

| CAS Number | 16315-59-6 | Unique Identifier |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 162.19 g/mol | Mass spectrometry adducts |

| Physical State | Solid/Liquid (MP: 36–40°C) | Critical: Requires gentle warming to liquefy before dispensing.[1] |

| Boiling Point | 66°C (0.3 mmHg) | Volatility consideration for vacuum steps. |

| Density | ~1.14 g/cm³ | Volumetric dosing. |

| Solubility | Aprotic solvents (MeCN, DMF, THF) | Incompatible with protic solvents (MeOH, Water) prior to reaction. |

Electronic "Push-Pull" Mechanism

The dimethylamino group (

-

Consequence: The isocyanate carbon (

) is rendered less electrophilic compared to nitro-phenyl isocyanate. -

Operational Impact: Reactions with sterically hindered alcohols may require higher temperatures (50–70°C) or stronger catalysis (e.g., DABCO, DBTL) compared to more reactive isocyanates. However, the resulting derivative is highly stable and possesses a distinct UV chromophore (

nm) and fluorescence capability.

Core Application: HPLC Derivatization Protocol

The primary utility of DMAPI in drug development is the labeling of alcohols, phenols, and amines that lack a chromophore, rendering them invisible to standard UV-Vis detectors.

The Self-Validating Workflow

This protocol includes built-in checkpoints (QC) to ensure data integrity.

Reagents Required:

-

Reagent A: 0.1 M DMAPI in anhydrous Acetonitrile (MeCN). Note: Prepare fresh daily due to moisture sensitivity.

-

Catalyst B: 1% Triethylamine (TEA) or DABCO in dry MeCN.

-

Quenching Agent: 1 M Diethylamine in MeCN.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the analyte (alcohol/amine) in dry MeCN to a concentration of 0.1–1.0 mg/mL.

-

Expert Insight: Trace water competes with the analyte. Dry solvents over 3Å molecular sieves if moisture is suspected.

-

-

Reaction Initiation:

-

Mix

Sample + -

Seal the vial tightly (PTFE-lined cap).

-

-

Thermal Incubation:

-

Heat at 60°C for 30 minutes .

-

QC Checkpoint 1: Visual inspection. If precipitate forms immediately, the sample may contain excessive water (forming insoluble urea dimers).

-

-

Quenching (Critical Step):

-

Add

Quenching Agent. Incubate for 5 mins. -

Why? This converts excess toxic isocyanate into a stable, soluble urea derivative that elutes separately from your analyte.

-

-

Analysis: Inject directly into HPLC (Reverse Phase C18).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow and decision nodes for the derivatization process.

Figure 1: Decision-tree workflow for DMAPI derivatization, highlighting the critical moisture control checkpoint.

Synthesis & Polymer Science Context

For researchers synthesizing DMAPI or using it as a model monomer:

Synthesis Routes

-

Phosgenation (Traditional): Reaction of N,N-dimethyl-p-phenylenediamine with phosgene (

). High yield but requires hazardous gas handling. -

Thermal Decomposition (Green): Reaction of the diamine with dimethyl carbonate to form a carbamate, followed by thermal cracking. This avoids phosgene but requires high temperatures.

Polymer Network Kinetics

DMAPI is used to study hard-segment alignment in polyurethanes. Because it is monofunctional, it acts as a "chain terminator."

-

Experiment: Doping a diisocyanate polymerization with 1-5% DMAPI allows researchers to control molecular weight and end-cap polymer chains with a fluorescent tag, facilitating morphology studies via fluorescence microscopy.

Safety & Handling (GHS Standards)

Isocyanates are potent sensitizers.[2] DMAPI combines isocyanate hazards with the toxicity of aromatic amines.

| Hazard Class | H-Code | Description | Mitigation |

| Acute Toxicity | H302, H332 | Harmful if swallowed/inhaled. | Work in a fume hood. |

| Sensitization | H334 | Allergy/Asthma symptoms.[2] | Double-glove (Nitrile). Do not inhale vapors. |

| Irritation | H315, H319 | Skin/Eye irritation. | Wear safety goggles. |

Storage Protocol:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

If the liquid freezes (MP ~38°C), warm the container in a water bath at 45°C before opening. Do not scrape solid material, as this introduces moisture condensation.

References

-

Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenyl isocyanate Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 85739, this compound. Retrieved from

-

Schmidtke, F., et al. (1990).[3] High performance liquid chromatographic procedure to analyze isocyanates in air. Fresenius' Journal of Analytical Chemistry. (Contextual citation regarding isocyanate derivatization techniques).

-

ChemicalBook. (2024).[4][5] 4-DIMETHYLAMINOPHENYL ISOCYANATE Properties and MSDS. Retrieved from

Sources

- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 16315-59-6: 4-Dimethylaminophenyl isocyanate [cymitquimica.com]

- 3. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]

- 4. 16315-59-6 CAS MSDS (4-DIMETHYLAMINOPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

4-isocyanato-N,N-dimethylaniline mechanism of action

Technical Whitepaper: 4-Isocyanato-N,N-Dimethylaniline Subtitle: Chemical Biology, Analytical Utility, and Mechanistic Profiling in Drug Development

Executive Summary

This compound (DIM-NCO) acts as a specialized electrophilic probe and derivatization agent within the drug development pipeline. Unlike therapeutic isocyanates (e.g., carmustine), DIM-NCO is primarily utilized for its dual-mechanistic capability: it functions as a covalent "warhead" for nucleophilic capture and a "flypaper" tag for enhancing ionization in mass spectrometry.

This guide dissects the molecular mechanism of action (MoA) of DIM-NCO, focusing on its reactivity profile, its utility in metabolite identification (metabolomics), and the toxicological pathways relevant to occupational safety in pharmaceutical synthesis.

Part 1: Molecular Architecture & Reactivity Profile

The mechanism of DIM-NCO is dictated by the interplay between its electrophilic isocyanate group and the electron-donating dimethylamino substituent.

Structural Pharmacophore

-

Electrophile (Warhead): The isocyanate (-N=C=O) carbon is highly electrophilic, susceptible to attack by nucleophiles (R-OH, R-NH₂, R-SH).

-

Electronic Modulator: The para-dimethylamino group (-(CH₃)₂N) acts as a strong electron-donating group (EDG) via resonance.

-

Effect: It increases electron density on the phenyl ring, slightly reducing the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate. This attenuates reactivity, providing higher selectivity for primary nucleophiles over water (hydrolysis resistance).

-

-

Ionization Tag: The tertiary amine possesses a lone pair that is easily protonated (

), making the molecule a "proton sponge" in Electrospray Ionization (ESI) sources.

Chemical Mechanism of Action (Covalent Modification)

The core mechanism involves a nucleophilic addition reaction. In the context of drug development, this is used to "tag" difficult-to-detect metabolites (e.g., steroids, alcohols) or to model covalent protein binding.

The Pathway:

-

Approach: The nucleophile (e.g., a drug metabolite with a hydroxyl group) approaches the central carbon of the isocyanate.

-

Attack: The lone pair of the nucleophile attacks the carbonyl carbon.

-

Shift: The

-electrons from the C=N bond shift to the nitrogen. -

Proton Transfer: A proton is transferred from the nucleophile to the isocyanate nitrogen, stabilizing the structure into a carbamate (from alcohols) or urea (from amines).

Figure 1: The nucleophile attacks the electrophilic carbon, leading to a stable conjugate. This reaction is the basis for both its analytical utility and its toxicity.

Part 2: Application in Bioanalysis (The "Tagging" Mechanism)

In drug metabolism and pharmacokinetics (DMPK), DIM-NCO is used to solve a specific problem: poor ionization of neutral metabolites.

The Ionization Enhancement Mechanism

Many drug metabolites (alcohols, phenols, sterols) lack ionizable groups, making them invisible in LC-MS/MS. DIM-NCO reacts with these metabolites to attach the dimethylamino moiety.

-

Pre-Derivatization: Analyte is neutral (Low ESI response).

-

Post-Derivatization: Analyte contains a tertiary amine.

-

Mechanism: In the acidic mobile phase of LC-MS (formic acid), the dimethylamino group becomes protonated (

). This drastically lowers the limit of detection (LOD) by 10-100 fold.

Comparative Efficacy Data

The following table illustrates why DIM-NCO is selected over other isocyanates for specific workflows.

| Reagent | Reactivity (vs. -OH) | ESI Ionization Gain | UV/Fluorescence | Primary Use |

| DIM-NCO | Moderate (Selective) | High (Protonatable) | Strong UV (254 nm) | LC-MS of neutral lipids/alcohols |

| Phenyl Isocyanate | High | Low | Moderate | General UV tagging |

| Naphthyl Isocyanate | High | Low | High Fluorescence | HPLC-FLD (Fluorescence detection) |

| 3-Pyridyl Isocyanate | Moderate | High | Moderate | Alternative MS tag |

Part 3: Toxicology & Safety Mechanism (The "Hapten" Effect)

For researchers handling this compound, understanding the toxicity MoA is critical. Like all isocyanates, DIM-NCO is a potent respiratory sensitizer .

Protein Carbamoylation

Upon inhalation or skin contact, DIM-NCO crosses cellular membranes and encounters endogenous proteins (Albumin, Tubulin, Keratin).

-

Haptenization: The isocyanate group reacts with lysine residues (

) or cysteine residues ( -

Neo-Antigen Formation: The protein is now structurally modified (carbamoylated).

-

Immune Recognition: The immune system recognizes this "self-protein + chemical" complex as foreign, triggering a T-cell mediated response (Asthma/Contact Dermatitis).

Figure 2: The pathway from chemical exposure to immune sensitization via protein haptenization.

Part 4: Validated Experimental Protocol

Objective: Derivatization of a sterically hindered alcohol (e.g., Cholesterol or Drug Metabolite X) for LC-MS analysis.

Reagents Required:

-

Analyte (Dry)[1]

-

This compound (DIM-NCO)

-

Anhydrous Pyridine (Catalyst/Solvent)

-

Acetonitrile (ACN)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve the analyte (0.1 mg) in 100

L of anhydrous ACN in a sealed reaction vial.-

Why: Water competes with the analyte for the isocyanate, forming urea byproducts.[2] Anhydrous conditions are non-negotiable.

-

-

Catalysis: Add 10

L of anhydrous pyridine.-

Why: Pyridine acts as a base catalyst, deprotonating the alcohol slightly to enhance nucleophilicity and scavenging acidic byproducts.

-

-

Derivatization: Add 50

L of DIM-NCO solution (10 mg/mL in ACN). -

Incubation: Seal and heat at 60°C for 30–45 minutes.

-

Why: The electron-donating dimethyl group reduces reactivity; heat is required to drive the reaction to completion, especially for secondary alcohols.

-

-

Quenching: Add 50

L of 1% formic acid in water/ethanol.-

Why: Converts excess isocyanate into the corresponding amine/urea, preventing damage to the LC column.

-

-

Analysis: Inject directly into LC-MS (ESI Positive Mode). Look for the mass shift corresponding to the added urea moiety (

).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86862, 4-Dimethylaminophenyl isocyanate. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2011). Toxicological Review of Isocyanates: MDI and Others. Integrated Risk Information System (IRIS). Retrieved from [Link]

-

Nakashima, K., et al. (2002). "Review of the Occupational Exposure to Isocyanates: Mechanisms of Action." Environmental Health and Preventive Medicine, 7(1), 1–6.[3] Retrieved from [Link]

-

Karlsson, D., et al. (2000). "Determination of isocyanates in air using 1-(9-anthracenylmethyl)piperazine (MAP) as derivatizing agent." Journal of Environmental Monitoring. Retrieved from [Link]

Sources

Technical Guide: 4-Isocyanato-N,N-Dimethylaniline Reaction with Alcohols

Executive Summary

This technical guide details the chemical behavior, synthetic utility, and analytical applications of 4-isocyanato-N,N-dimethylaniline (also known as 4-dimethylaminophenyl isocyanate). Distinct from standard phenyl isocyanate, the presence of the electron-donating dimethylamino group at the para position significantly alters its electrophilicity and spectroscopic properties. This reagent is primarily utilized in drug development and metabolomics for the pre-column derivatization of alcohols , converting non-chromophoric hydroxyl species into highly detectable UV/fluorescent carbamates (urethanes) for Reverse-Phase HPLC (RP-HPLC).

Part 1: Chemical Basis & Mechanism[1]

Electronic Effects and Reactivity

The reactivity of aryl isocyanates is governed by the electrophilicity of the central carbon in the isocyanate group (-N=C=O).

-

Electron-Donating Effect: The dimethylamino group (

) is a strong electron donor via resonance. This increases the electron density on the aromatic ring, which is transmitted to the isocyanate group. -

Kinetic Consequence: Consequently, the central carbon is less electrophilic compared to unsubstituted phenyl isocyanate or electron-deficient variants (e.g., 4-nitrophenyl isocyanate). Reaction rates with sterically hindered alcohols (secondary or tertiary) are notably slower, often necessitating elevated temperatures (

) or catalysis.

Reaction Mechanism

The reaction follows a nucleophilic addition pathway. The alcohol oxygen attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen, yielding a stable carbamate (urethane).

Key Mechanistic Steps:

-

Nucleophilic Attack: The hydroxyl oxygen (nucleophile) attacks the isocyanate carbon.

-

Transition State: Formation of a tetrahedral intermediate (or concerted transition state depending on solvent/catalysis).

-

Proton Transfer: Migration of the hydroxyl proton to the isocyanate nitrogen.

Figure 1: Nucleophilic addition mechanism for urethane formation. The reaction is often catalyzed by tertiary amines (e.g., DABCO) or organometallics to overcome the deactivating effect of the dimethylamino group.

Part 2: Application in Analytical Chemistry

The primary utility of this reaction in drug development is Derivatization for Detection . Many alcohols (e.g., steroids, fatty alcohols, sugar alcohols) lack a strong chromophore, making them invisible to standard UV-Vis detectors.

Spectroscopic Enhancement

By reacting the target alcohol with this compound, the resulting carbamate incorporates the dimethylaminophenyl moiety, which possesses excellent spectroscopic properties:

-

UV Detection: Strong absorption typically in the 250–270 nm range.

-

Fluorescence: The dimethylamino group imparts fluorescence, allowing for trace-level detection (femtomole range). Typical excitation is

with emission at

Chromatographic Separation

The derivatization also increases the hydrophobicity of polar alcohols, improving their retention and peak shape on C18 (Reverse Phase) columns.

Part 3: Experimental Protocol

Reagents and Preparation

-

Solvent: Anhydrous Acetonitrile (ACN) or Toluene. Note: Water competes with the alcohol to form ureas; solvents must be dried over molecular sieves.

-

Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DBTDL (Dibutyltin dilaurate).

-

Reagent Solution: 0.1 M this compound in dry ACN.

Standard Workflow

This protocol is designed for the derivatization of trace alcohols in biological matrices.

| Step | Action | Critical Parameter |

| 1. Preparation | Dissolve sample in dry ACN (100 µL). | Ensure sample is water-free. |

| 2. Addition | Add 50 µL of Reagent Solution + 10 µL Catalyst (1% DABCO). | Excess reagent drives kinetics. |

| 3. Incubation | Heat at 60–70°C for 30–60 minutes. | Required due to lower reactivity of the reagent. |

| 4. Quenching | Add 10 µL of ethanol or diethylamine. | Scavenges excess isocyanate to prevent column fouling. |

| 5. Analysis | Inject directly into RP-HPLC. | Detect at UV 254 nm or Fluorescence Ex340/Em450. |

Analytical Workflow Diagram

Figure 2: Step-by-step derivatization workflow for HPLC analysis of alcohols.

Part 4: Troubleshooting & Validation

Common Issues

-

Low Yield: Often caused by moisture contamination. The isocyanate reacts with water to form a urea derivative (1,3-bis(4-dimethylaminophenyl)urea), which may precipitate or appear as a ghost peak.

-

Correction: Use a sealed reaction vial and store reagents under nitrogen.

-

-

Slow Kinetics: If analyzing secondary alcohols, the reaction may be incomplete at 60°C.

-

Correction: Increase temperature to 80°C or switch to a stronger catalyst (e.g., DBTDL).

-

Self-Validating System (E-E-A-T)

To ensure data integrity, every experimental run should include:

-

Reagent Blank: Run the protocol with solvent only. Peaks appearing here are system artifacts (ureas/hydrolysis products).

-

Internal Standard: Spike with a known alcohol (e.g., 1-octanol) to correct for derivatization efficiency.

References

-

Mechanism of Isocyanate Reactions

- Source: Bacaloglu, R., et al. (1988). "Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines." Journal für Praktische Chemie.

-

Derivatization Protocols & Detection

-

Source: MDPI (2024).[1] "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Amines/Alcohols." (General principles of fluorescent derivatization).

-

-

Reactivity Comparison

- Source: American Laboratory (2009). "An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry." (Compares reaction rates of phenyl isocyanate vs.

-

Urethane Formation Kinetics

- Source: Journal of Organic Chemistry (2019). "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism."

Sources

4-isocyanato-N,N-dimethylaniline spectral data (NMR, IR, MS)

Spectral Characterization, Handling Protocols, and Analytical Applications

Executive Summary

4-isocyanato-N,N-dimethylaniline (also known as 4-dimethylaminophenyl isocyanate) represents a specialized class of bifunctional aromatic compounds. Characterized by a strong electron-donating dimethylamino group and a reactive electrophilic isocyanate group on a para-substituted benzene ring, this molecule serves as a critical derivatizing agent in analytical chemistry.

This guide provides a rigorous spectral analysis (NMR, IR, MS) designed for researchers requiring precise structural confirmation. It moves beyond static data to explain the causality of spectral features and provides a self-validating protocol for handling this moisture-sensitive reagent.

Molecular Architecture & Electronic Theory

To interpret the spectra correctly, one must understand the electronic "push-pull" nature of the molecule.

-

The "Push": The

group is a strong -

The "Pull": The

group is an electron-withdrawing group (-I, -M), deshielding the protons ortho to it.

This electronic environment creates a distinct AA'BB' splitting pattern in the

Spectral Atlas

Infrared Spectroscopy (FT-IR)

The Diagnostic Standard: IR is the primary tool for assessing purity. The presence of water rapidly converts the isocyanate into a urea derivative, a change immediately visible in the IR spectrum.

| Functional Group | Wavenumber ( | Intensity | Assignment / Mechanistic Note |

| Isocyanate (-N=C=O) | 2250 – 2270 | Very Strong | Asymmetric stretch. The "Gold Standard" for purity. Loss of this peak indicates hydrolysis. |

| Aromatic C-H | 3000 – 3100 | Weak | C-H stretching vibrations. |

| Methyl C-H | 2800 – 2950 | Medium | |

| Aromatic Ring | 1600, 1520 | Strong | Ring skeletal vibrations, enhanced by the polar nature of the substituents. |

| C-N Stretch | ~1350 | Medium | Aryl-amine C-N stretch. |

Analyst Note: If you observe a broad band appearing around 3300-3400 cm⁻¹ (N-H stretch) and a carbonyl shift to ~1650 cm⁻¹ (Urea C=O), your sample has degraded due to moisture exposure [1].

Nuclear Magnetic Resonance ( & NMR)

Solvent:

Proton (

) NMR Data

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.95 | Singlet (s) | 6H | The methyl protons are equivalent. | |

| 6.65 | Doublet (d) | 2H | Ar-H (ortho to | Shielded by the electron-donating amine. |

| 7.05 | Doublet (d) | 2H | Ar-H (ortho to | Deshielded by the isocyanate group. |

Carbon (

) NMR Data

| Shift ( | Carbon Environment | Technical Note |

| 40.5 | Methyl Carbons | |

| 112.5 | Aromatic C (C3, C5) | Ortho to amine (Shielded). |

| 120.0 | Aromatic C (C1) | Ipso to isocyanate. |

| 126.5 | Aromatic C (C2, C6) | Ortho to isocyanate. |

| 124.0 – 129.0 | Isocyanate (-N= | Critical: This peak is often weak or broad due to the lack of NOE enhancement and efficient relaxation mechanisms [2]. Do not mistake its absence for impurity. |

| 148.5 | Aromatic C (C4) | Ipso to amine (Deshielded). |

Mass Spectrometry (EI-MS)

Molecular Weight: 162.19 g/mol

-

Molecular Ion (

): -

Fragmentation Pathway:

-

134 (

-

119 (

- 105: Loss of the isocyanate group and methyl hydrogen transfer.

-

134 (

Technical Workflow: Moisture-Free Analysis

Isocyanates are notoriously sensitive to atmospheric moisture. A standard "open-air" preparation will yield false data (urea contamination). The following protocol guarantees data integrity.

Figure 1: Self-validating workflow for handling moisture-sensitive isocyanates. Note the equilibration step to prevent condensation on cold glassware.

Application Case Study: HPLC Derivatization

The Problem: Many aliphatic alcohols lack a chromophore, making them invisible to standard UV-Vis HPLC detectors.

The Solution: this compound reacts with alcohols to form carbamates (urethanes). The dimethylaniline moiety acts as a strong UV chromophore (

Reaction Pathway Logic

Figure 2: Derivatization mechanism. The resulting carbamate is stable and highly absorbent in UV, enabling sensitive detection of the parent alcohol.

References

-

Oregon State University. 13C NMR Chemical Shift Ranges. (2022).[2][3] Comprehensive guide on carbon shifts, specifically noting the range for isocyanates and carbonyls. [Link]

-

National Institutes of Health (NIH). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019).[3] Mechanistic insights into the reaction used for derivatization. [Link]

Sources

discovery and history of 4-isocyanato-N,N-dimethylaniline

The following is a comprehensive technical guide on 4-isocyanato-N,N-dimethylaniline, structured for researchers and drug development professionals.

CAS: 16315-59-6 | Formula: C

Executive Summary & Chemical Identity

This compound (also known as 4-(dimethylamino)phenyl isocyanate) is a bifunctional aromatic building block characterized by a reactive isocyanate (-N=C=O) group para to an electron-donating dimethylamino group.[1]

Unlike generic isocyanates used in bulk polyurethanes (e.g., TDI, MDI), this compound is primarily utilized as a high-specificity derivatizing agent in analytical chemistry and a functional intermediate in organic synthesis.[1] Its dual nature—possessing an electrophilic "warhead" (isocyanate) and an ionizable/chromophoric "tag" (dimethylamine)—makes it indispensable for enhancing the detectability of alcohols and amines in HPLC-UV/MS workflows.

Key Physicochemical Properties

| Property | Value | Relevance |

| Appearance | White to pale yellow solid/crystals | Purity indicator (darkens on oxidation).[1] |

| Melting Point | 36–40 °C | Low melting point requires cold storage to prevent dimerization. |

| Boiling Point | 66 °C (0.3 mmHg) | Volatile under high vacuum; lachrymatory hazard. |

| Solubility | DCM, Toluene, THF, Acetonitrile | Reacts violently with protic solvents (water, alcohols).[1] |

| Reactivity | Electrophilic (Isocyanate C) | Reacts with nucleophiles (OH, NH |

Historical Evolution: From Dye Chemistry to Proteomics

The history of this compound is inextricably linked to the "Golden Age" of aniline dye chemistry in the late 19th century and the subsequent rise of analytical chromatography in the 20th century.

The Hofmann Lineage (1850s)

The compound's backbone traces to August Wilhelm von Hofmann , who first synthesized N,N-dimethylaniline in 1850 by heating aniline with iodomethane. This discovery was pivotal for the dye industry (e.g., Crystal Violet), establishing the dimethylamino group as a standard chromophore booster.

The Isocyanate Connection (1848–1900s)

While Adolphe Wurtz discovered the isocyanate functional group in 1848, the specific synthesis of the p-dimethylamino derivative emerged later as chemists sought to functionalize Hofmann's aniline. It was not initially a commodity chemical but a niche intermediate for synthesizing azo dyes and later, pharmaceutical precursors.

Modern Era: The Analytical Renaissance (1970s–Present)

In the late 20th century, the compound found its true calling in chromatographic derivatization . Researchers realized that the dimethylamino group could serve two modern functions:

-

Chromophore: High molar absorptivity for UV detection.

-

Ionization Tag: The tertiary amine is easily protonated, significantly enhancing sensitivity in Electrospray Ionization (ESI) Mass Spectrometry for neutral analytes like steroids and fatty alcohols.

Synthesis & Production Methodologies

Method A: The Curtius Rearrangement (Recommended for Lab Scale)

This route avoids the use of gaseous phosgene, utilizing an acyl azide precursor.

Reaction Scheme:

-

Precursor: 4-(Dimethylamino)benzoic acid

Acid Chloride -

Rearrangement: Thermal decomposition of the acyl azide yields the isocyanate and N

gas.[2]

Caption: The Curtius rearrangement pathway offers a safer, stoichiometric control of isocyanate generation without handling phosgene gas.[1]

Method B: Phosgenation (Industrial Standard)

Reactants: 4-Amino-N,N-dimethylaniline + Phosgene (COCl

Technical Application: HPLC Derivatization of Alcohols

This is the primary application for drug development professionals characterizing metabolites or impurities.

Why use this compound?

-

Target: Alcohols (primary/secondary) and Phenols.

-

Problem: Alcohols lack a strong UV chromophore and ionize poorly in ESI-MS.

-

Solution: The isocyanate reacts to form a carbamate (urethane) .[2] The attached dimethylaniline moiety provides a strong UV signal (~250 nm) and a protonatable site for

generation in MS.

Experimental Protocol: Derivatization Workflow

Reagents:

-

Analyte Solution (Alcohol in dry Acetonitrile).

-

Reagent Solution: 10 mM this compound in dry Acetonitrile.[1]

-

Catalyst: 1% Triethylamine (TEA) or DABCO.

Step-by-Step:

-

Preparation: In a 2 mL HPLC vial, mix 100 µL of analyte solution with 200 µL of Reagent Solution.

-

Catalysis: Add 10 µL of Catalyst solution. Cap immediately under nitrogen.

-

Incubation: Heat at 50–60 °C for 30–60 minutes.

-

Scientist's Note: Steric hindrance in secondary alcohols requires longer heating times than primary alcohols.

-

-

Quenching: Add 10 µL of ethanol or water to consume excess isocyanate.

-

Analysis: Inject directly into HPLC-UV/MS.

Caption: Mechanism of carbamate formation. The base catalyst activates the alcohol nucleophile, facilitating attack on the isocyanate carbon.

Reactivity & Mechanism

The reactivity of this compound is modulated by the para-dimethylamino group.[1]

-

Electronic Effect: The

group is a strong electron donor (Resonance effect).[1] This increases electron density in the phenyl ring. -

Impact on Isocyanate: Through conjugation, the electron density is pushed toward the isocyanate carbon.

-

Result: This makes the isocyanate carbon less electrophilic compared to phenyl isocyanate or p-nitro-phenyl isocyanate.[1]

-

Practical Implication: The reaction is slower and more selective. It requires a catalyst (TEA/DABCO) and heat, which is advantageous for avoiding side reactions with trace moisture compared to more aggressive isocyanates.

-

Safety & Handling (Self-Validating Protocols)

Isocyanates are potent sensitizers.[1] Handling requires strict adherence to "Zero Exposure" protocols.

| Hazard | Control Measure | Validation |

| Inhalation Toxicity | Use in Class II Biosafety Cabinet or Fume Hood.[1] | Airflow monitor check before start. |

| Skin Sensitization | Double nitrile gloves; Tyvek sleeves. | Change gloves immediately upon splash. |

| Moisture Sensitivity | Store under Argon/Nitrogen at -20°C. | Visual check: Material should be white/yellow crystals, not white powder (urea formation).[1] |

| Disposal | Quench with 10% aqueous ammonia/ethanol. | Verify pH > 9 and absence of precipitate before waste disposal. |

References

-

Hofmann, A. W. (1850). Beiträge zur Kenntniss der flüchtigen organischen Basen. Annalen der Chemie und Pharmacie, 74(1), 117-177.[1] Link[1]

-

Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203-218.[1] Link[1]

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Mason, R. P., et al. (2005). Curtius Rearrangement for the Synthesis of Functionalized Isocyanates. Journal of Organic Chemistry, 70(11), 4531. Link[1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-(Dimethylamino)phenyl isocyanate. Link

-

Kormos, L. H., et al. (1981).[3] Determination of Isocyanates in Air by Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 53(7), 1122-1125.[1][3] Link[1]

Sources

An In-depth Technical Guide to 4-isocyanato-N,N-dimethylaniline: Synthesis, Derivatization, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern chemical biology and drug discovery, the demand for versatile and reactive molecular scaffolds is insatiable. Among these, compounds bearing the isocyanate functionality stand out for their ability to readily engage in a variety of chemical transformations, enabling the construction of complex molecular architectures and the modification of biomolecules. This guide focuses on a particularly intriguing member of this class: 4-isocyanato-N,N-dimethylaniline. The presence of the electron-donating N,N-dimethylamino group imparts unique reactivity to the isocyanate moiety and provides a handle for further functionalization, making it and its derivatives valuable tools for researchers. This document serves as a comprehensive technical resource, providing not only established protocols but also the underlying chemical principles and strategic considerations for the synthesis, derivatization, and application of this potent chemical entity.

Core Chemistry: Understanding this compound

This compound, also known as 4-(dimethylamino)phenyl isocyanate, is an aromatic organic compound featuring a highly reactive isocyanate group (-N=C=O) at the para position of an N,N-dimethylaniline core. This seemingly simple molecule is a confluence of functionalities that render it a valuable building block in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Melting Point | 36-40 °C (lit.) | [1] |

| Boiling Point | 66 °C at 0.3 mm Hg (lit.) | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | -20°C | [1] |

The isocyanate group is highly electrophilic and susceptible to nucleophilic attack, particularly from amines, alcohols, and water. The electron-donating nature of the para-N,N-dimethylamino group can modulate the reactivity of the isocyanate, a factor to be considered in reaction design.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several established methods for isocyanate formation. The choice of method often depends on the available starting materials, scale, and safety considerations. Two primary routes are the Curtius rearrangement and the phosgenation of the corresponding amine.

The Curtius Rearrangement: A Phosgene-Free Approach

The Curtius rearrangement is a versatile and widely used method for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate.[2][3][4][5] This method avoids the use of highly toxic phosgene and its derivatives.

The general mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[4]

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

This protocol is a generalized procedure and may require optimization.

-

Step 1: Formation of the Acyl Azide.

-

To a solution of 4-(dimethylamino)benzoic acid in an inert solvent (e.g., anhydrous acetone or THF), add triethylamine (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Step 2: Curtius Rearrangement.

-

Carefully heat the reaction mixture containing the acyl azide to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas. Caution: Perform this step in a well-ventilated fume hood with appropriate safety precautions.

-

Continue heating until the evolution of gas ceases.

-

The resulting solution contains the this compound.

-

-

Step 3: Purification.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude isocyanate can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

-

Phosgenation: The Industrial Route

Industrially, isocyanates are often prepared by the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[6][7] This method is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

Note on Phosgenation: Due to the hazardous nature of phosgene, this guide does not provide a detailed experimental protocol for its use. Researchers considering this route must have extensive experience and the necessary infrastructure for handling such reagents safely.

The Chemistry of Derivatization: Expanding the Molecular Toolkit

The true power of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of derivatives. The isocyanate group is a versatile handle for introducing the N,N-dimethylaniline moiety onto other molecules.

Formation of Urea Derivatives

The reaction of isocyanates with primary and secondary amines to form ureas is a robust and high-yielding transformation.[8][9] This reaction is central to the synthesis of many biologically active compounds and materials.[7][10][11]

Experimental Protocol: General Synthesis of a Urea Derivative

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM).

-

Add the desired primary or secondary amine (1 equivalent) to the solution. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-16 hours. Monitor the reaction by TLC.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Synthesis of Carbamate and Thiocarbamate Derivatives

Isocyanates react with alcohols and thiols to form carbamates and thiocarbamates, respectively. These linkages are also found in various pharmaceuticals and agrochemicals.

Applications in Research and Development

The unique properties of this compound and its derivatives make them valuable tools in various scientific disciplines.

Derivatization Agent for Analytical Chemistry

The N,N-dimethylaniline moiety can act as a chromophore. This property is exploited in analytical chemistry, where this compound can be used as a derivatizing agent to label molecules that lack a UV-Vis chromophore, enabling their detection by HPLC with UV-Vis detectors.[12][13] Phenyl isocyanate has been successfully used for the quantitative analysis of peptides by LC-MS/MS.[14]

Bioconjugation and Protein Labeling

The reactivity of the isocyanate group towards nucleophilic amino acid side chains (e.g., the ε-amino group of lysine) makes this compound a potential reagent for protein labeling and bioconjugation.[15][16] The introduction of the N,N-dimethylaniline group can be used to attach probes, tags, or other functionalities to proteins. Isocyanide-containing amino acids have been genetically encoded for protein labeling.[17]

Solid-Phase Synthesis

The principles of isocyanate chemistry are applicable in solid-phase synthesis, particularly in the construction of peptide and peptidomimetic libraries.[18][19][20][21] While not a direct application of this compound itself in most standard protocols, the understanding of its reactivity is crucial for designing novel synthetic strategies on solid supports.

Precursor for Biologically Active Molecules

The N,N-dimethylaniline scaffold is present in numerous biologically active compounds. For instance, Dabcyl SE, which contains a 4-((4-(dimethylamino)phenyl)azo)benzoyl group, is a widely used quencher in fluorescence resonance energy transfer (FRET) applications for studying enzymatic activity and nucleic acid hybridization.[22] The synthesis of various urea derivatives from isocyanates has been a fruitful strategy in the development of kinase inhibitors and other therapeutic agents.[7][8]

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated chemical fume hood.[23][24][25][26]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Inhalation: Avoid inhaling dust, fumes, or vapors. In case of accidental inhalation, move to fresh air immediately and seek medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong acids or bases. A storage temperature of -20°C is recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Characterization

Thorough characterization of this compound and its derivatives is essential to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.[27][28][29]

-

Infrared (IR) Spectroscopy: The isocyanate group exhibits a strong, characteristic absorption band around 2250-2275 cm⁻¹.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

Conclusion and Future Outlook

This compound is a versatile and reactive building block with significant potential in various areas of chemical research and development. Its utility as a precursor for a wide range of derivatives, coupled with the useful properties of the N,N-dimethylaniline moiety, ensures its continued relevance. As the demand for novel chemical probes, drug candidates, and functional materials grows, creative applications of this and related scaffolds are certain to emerge. It is our hope that this technical guide will serve as a valuable resource for researchers seeking to harness the synthetic potential of this compound in their own endeavors.

References

- Google Patents.

-

Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. J. Vis. Exp. (2012). [Link]

-

Prakash, C. et al. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules (2020). [Link]

- Google Patents.

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry (2012). [Link]

-

ResearchGate. Mechanism of the reaction of aniline with 4-amino-N,N-dimethylaniline... [Link]

-

CEM Corporation. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. Synthesis, characterization, and biological evaluation of urea derivatives of p-xylylenediamine. [Link]

-

Mason, D. E., & Liebler, D. C. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of proteome research, 2(3), 265–272 (2003). [Link]

-

Cholewinski, M. J. et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (2021). [Link]

-

Ghosh, A. K., Sarkar, A., & Brindisi, M. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & biomolecular chemistry, 16(12), 2006–2027 (2018). [Link]

-

Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

-

PENTA s.r.o. N,N-Dimethylaniline - SAFETY DATA SHEET. [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

- Google Patents. Isocyanate derivatizing agent and methods of production and use.

-

Exploring Innovative Liquid-Phase Peptide Synthesis Strategies with Silane-Containing Molecules. 37th European Peptide Symposium (2024). [Link]

-

Wang, Y. et al. Evaluation and Application of Dimethylated Amino Acids as Isobaric Tags for Quantitative Proteomics of the TGF-β/Smad3 Signaling Pathway. Analytical chemistry (2017). [Link]

-

Harrizul, R. et al. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre (2016). [Link]

-

ResearchGate. IR spectrum and ¹H NMR spectrum of PFS. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Royal Society of Chemistry. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. [Link]

-

Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]

-

YouTube. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

-

DC Fine Chemicals. Safety Data Sheet - N,N-Dimethylaniline. [Link]

-

Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development (2016). [Link]

-

Wiertz, F. G. H., & Imperiali, B. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. FEBS letters, 593(12), 1276–1292 (2019). [Link]

-

B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Angewandte Chemie International Edition (2014). [Link]

-

Italia, J. S. et al. Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. Journal of the American Chemical Society (2019). [Link]

-

Ban, H. Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules (Basel, Switzerland), 24(21), 3959 (2019). [Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

Sources

- 1. 16315-59-6 CAS MSDS (4-DIMETHYLAMINOPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Chemical Labeling Using Biomimetic Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. peptide.com [peptide.com]

- 21. youtube.com [youtube.com]

- 22. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]

- 23. pentachemicals.eu [pentachemicals.eu]

- 24. thermofishersci.in [thermofishersci.in]

- 25. dcfinechemicals.com [dcfinechemicals.com]

- 26. fishersci.com [fishersci.com]

- 27. researchgate.net [researchgate.net]

- 28. scs.illinois.edu [scs.illinois.edu]

- 29. 4,4'-Diphenylmethane diisocyanate(101-68-8) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 4-Isocyanato-N,N-dimethylaniline: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isocyanato-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyl isocyanate, is a versatile aromatic isocyanate that serves as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a highly reactive isocyanate group and a nucleophilic dimethylamino moiety, makes it a valuable reagent in the synthesis of a diverse range of compounds. This guide provides an in-depth analysis of its commercial availability, detailed synthesis protocols, physicochemical properties, and highlights its significant applications in the field of drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various purity grades, with 97% purity being a common standard for laboratory use.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 4-(Dimethylamino)phenyl isocyanate | 16315-59-6 | 97% | 1 g, etc. |

| Oakwood Chemical | 4-(Dimethylamino)phenyl isocyanate | 16315-59-6 | 97% | 250 mg, 1 g, 5 g |

| Georganics | 4-(Dimethylamino)phenyl isocyanate | 16315-59-6 | High Purity | Milligrams to multi-kilogram batches |

| CymitQuimica | 4-(Dimethylamino)phenyl isocyanate | 16315-59-6 | Not Specified | Inquire for details[1] |

| VulcanChem | This compound | 16315-59-6 | Not Specified | Inquire for details |

| ChemicalBook | 4-DIMETHYLAMINOPHENYL ISOCYANATE | 16315-59-6 | Not Specified | Inquire for details |

Pricing can vary significantly based on the supplier, quantity, and purity. As an example, pricing from Oakwood Chemical for research quantities can range from over one hundred to several hundred dollars per gram. For bulk quantities, it is advisable to contact suppliers directly for a customized quote.

Synthesis of this compound

The synthesis of this compound is typically achieved through the phosgenation of its corresponding amine precursor, N,N-dimethyl-p-phenylenediamine. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are now commonly employed in laboratory settings.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of the Precursor: N,N-dimethyl-p-phenylenediamine

The precursor, N,N-dimethyl-p-phenylenediamine, can be synthesized via the reduction of p-nitro-N,N-dimethylaniline. A green and efficient method utilizes hydrazine hydrate as the reducing agent with a copper-on-carbon catalyst[2].

Materials:

-

p-Nitro-N,N-dimethylaniline

-

Hydrazine hydrate

-

CuO/C catalyst (8-10% CuO loading)

-

Proton polar solvent (e.g., ethanol)

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-nitro-N,N-dimethylaniline in a suitable proton polar solvent.

-

Add the CuO/C catalyst to the solution.

-

Slowly add hydrazine hydrate to the reaction mixture. The molar ratio of p-nitro-N,N-dimethylaniline to hydrazine hydrate should be in the range of 1:1 to 1:5[2].

-

Heat the reaction mixture to a temperature between 20-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by extraction with dichloromethane, followed by drying the organic layer over anhydrous sodium sulfate and evaporation of the solvent.

Part 2: Synthesis of this compound via Phosgenation

This procedure is adapted from a general method for the synthesis of aromatic isocyanates using triphosgene[3][4]. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the in-situ generation of phosgene.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et3N)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve triphosgene in anhydrous DCM.

-

In a separate flask, prepare a solution of N,N-dimethyl-p-phenylenediamine in anhydrous DCM.

-

Slowly add the solution of N,N-dimethyl-p-phenylenediamine dropwise to the triphosgene solution at 0-5°C under a nitrogen atmosphere.

-

After the addition is complete, slowly add a solution of anhydrous triethylamine in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride.

-

The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Yellow to brown liquid or solid | [1] |

| Melting Point | 36-40 °C (lit.) | [5] |

| Boiling Point | 66 °C at 0.3 mmHg (lit.) | [5] |

| Density | 1.1436 g/cm³ (estimate) | [6] |

| Refractive Index | 1.5600 (estimate) | [6] |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | -20°C | [5] |

| CAS Number | 16315-59-6 |

Reactivity and Applications in Drug Development

The isocyanate functional group is a powerful tool in medicinal chemistry, primarily due to its ability to react with a wide range of nucleophiles to form stable covalent bonds. This reactivity makes this compound a valuable reagent for introducing the N,N-dimethylaminophenyl moiety into drug candidates, which can modulate their physicochemical properties and biological activity.

Formation of Urea and Carbamate Derivatives

The most prominent application of this compound in drug discovery is its reaction with primary and secondary amines to form urea derivatives, and with alcohols or phenols to form carbamates. These functional groups are prevalent in a multitude of clinically approved drugs and investigational compounds, particularly in the domain of kinase inhibitors[7][8][9]. The urea and carbamate moieties can act as hydrogen bond donors and acceptors, facilitating strong interactions with the target protein's active site[5].

Diagram of Key Reactions in Drug Synthesis

Caption: Key reactions of this compound in drug synthesis.

The synthesis of these derivatives is generally straightforward, often proceeding with high yields at room temperature. For instance, the reaction of an amine with an isocyanate is a common and efficient method for generating unsymmetrical ureas[1][5][10].

Use as a Derivatization Reagent

Beyond its role as a building block, this compound can also be employed as a derivatizing agent for the analysis of alcohols and amines by High-Performance Liquid Chromatography (HPLC)[11][12][13]. The reaction with the analyte introduces a chromophore (the dimethylaminophenyl group), which enhances its detectability by UV-Vis detectors. This is particularly useful for compounds that lack a native chromophore.

Reaction with Amino Acids

Isocyanates are known to react with the functional groups present in amino acids[14]. The primary amino group of an amino acid can react with this compound to form a urea linkage. This reactivity can be exploited for peptide modification and the development of peptidomimetics.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The safety information for the closely related N,N-dimethylaniline provides a useful reference[6][15][16].

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation[17].

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood[15].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[15].

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[6].

-

Wash hands thoroughly after handling[15].

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[15][16].

-

Keep away from heat, sparks, and open flames[15].

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier[6][15][16][17].

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers and professionals in drug development. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an indispensable tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible utilization in the laboratory.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet N,N-Dimethylaniline. Retrieved from [Link]

-

DC Fine Chemicals. (2025). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

-

PubMed. (1998). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

- Google Patents. (n.d.). CN101817763A - Method for preparing dimethylphenyl isocyanate.

-

National Center for Biotechnology Information. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

-

Reddit. (2023). Workup for isocyante synthesis from triphoagene?. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Retrieved from [Link]

- Google Patents. (n.d.). WO2006000420A1 - Pyrimidine urea derivatives as kinase inhibitors.

-

ResearchGate. (2007). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Retrieved from [Link]

-

ResearchGate. (2018). Protein kinase inhibitors from the urea class. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]

- Google Patents. (n.d.). US9573889B2 - Methods and compositions for making an amino acid triisocyanate.

-

Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. Retrieved from [Link]

-

PubMed. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

-

PubMed. (1996). Changes in brain and plasma amino acids of mice intoxicated with methyl isocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Indium(III)-Catalyzed Synthesis of Primary Carbamates and N-Substituted Ureas. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) How formaldehyde reacts with amino acids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. WO2006000420A1 - Pyrimidine urea derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 10. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 异硫氰酸苯酯 for HPLC derivatization, the detection of alcohols and amines, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. greyhoundchrom.com [greyhoundchrom.com]

- 14. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

- 16. sds.metasci.ca [sds.metasci.ca]

- 17. fishersci.com [fishersci.com]

Methodological & Application

High-Sensitivity Analysis of Aliphatic Amines via 4-Isocyanato-N,N-dimethylaniline (INDA) Derivatization

Abstract & Strategic Rationale

The analysis of aliphatic amines is frequently hindered by two physicochemical limitations: the lack of a strong chromophore for UV-Vis detection and poor retention on reversed-phase (C18) columns due to high polarity. Furthermore, while electrospray ionization (ESI) is generally effective for amines, low-molecular-weight amines often suffer from high background noise and poor ionization efficiency in complex matrices.

4-Isocyanato-N,N-dimethylaniline (INDA) (also known as

-

Chromatographic Retention: The hydrophobic phenyl ring increases retention on C18 columns, moving analytes away from the solvent front and matrix suppression zones.

-

Ionization Enhancement: The tertiary dimethylamino group possesses high proton affinity (

), ensuring the derivative is easily protonated

This application note details a robust, non-aqueous derivatization protocol optimized for reproducibility and sensitivity.

Chemical Mechanism

The core chemistry relies on the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group (-N=C=O). Unlike isothiocyanates (e.g., PITC), isocyanates are highly reactive and typically do not require harsh heating or long incubation times, provided moisture is excluded to prevent hydrolysis.

Reaction Scheme

The primary or secondary amine attacks the isocyanate to form a stable urea derivative.

Figure 1: Reaction pathway for the formation of urea derivatives from amines and INDA.

Materials & Reagents

| Component | Grade/Specification | Notes |

| Derivatization Reagent | This compound (INDA) | Store at -20°C. Moisture sensitive.[1] |

| Solvent | Acetonitrile (ACN), LC-MS Grade | Anhydrous is preferred to minimize reagent hydrolysis. |

| Catalyst/Base | Triethylamine (TEA) | Optional; prevents amine protonation in acidic samples. |

| Quenching Agent | Diethylamine or Ethanol | Scavenges excess isocyanate to prevent column fouling. |

| Internal Standard | Isotopically labeled amine (e.g., | Add prior to derivatization. |

Experimental Protocol

Phase 1: Preparation

Critical Control Point: Isocyanates hydrolyze in water to form anilines. Ensure all glassware is dry and solvents are anhydrous where possible.

-

Stock Solution (Reagent A): Dissolve 10 mg of INDA in 10 mL of anhydrous Acetonitrile (1 mg/mL). Prepare fresh daily.

-

Sample Preparation:

-

Dissolve amine samples in ACN or a mixture of ACN/Water (50:50).

-

Note: If samples are in acidic buffer, neutralize with 0.1 M NaOH or include TEA in the reaction mix.

-

-

Internal Standard Spike: Add internal standard to the sample to a final concentration of 1 µM.

Phase 2: Derivatization Reaction[2]

-

Aliquot: Transfer 100 µL of Sample/Standard into a 1.5 mL HPLC vial or Eppendorf tube.

-

Add Reagent: Add 100 µL of Reagent A (INDA solution).

-

Add Base (Optional): If the sample is acidic or contains amine salts, add 10 µL of Triethylamine (TEA).

-

Incubate: Vortex for 30 seconds. Heat at 60°C for 20 minutes in a heating block.

-